4-Bromo-2-(1-methylcyclopropyl)pyridine
Overview
Description
4-Bromo-2-(1-methylcyclopropyl)pyridine is a useful research compound. Its molecular formula is C9H10BrN and its molecular weight is 212.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many pyridine derivatives interact with biological targets such as enzymes, receptors, or DNA. The bromine atom in “4-Bromo-2-(1-methylcyclopropyl)pyridine” could potentially enhance the compound’s reactivity, allowing it to form covalent bonds with its target .
Mode of Action
The compound could interact with its target through non-covalent interactions (like hydrogen bonding, ionic interactions, and van der Waals forces) or covalent interactions (like the formation of a covalent bond between the bromine atom and a suitable amino acid residue in the target protein) .
Biochemical Pathways
Depending on its specific target, “this compound” could potentially affect various biochemical pathways. For example, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway in which the enzyme is involved .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. The bromine atom and the pyridine ring could potentially affect the compound’s lipophilicity, which in turn could influence its absorption and distribution .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. For example, if it inhibits an enzyme, it could lead to a decrease in the production of the enzyme’s product .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, extreme pH or temperature could potentially affect the compound’s stability .
Properties
IUPAC Name |
4-bromo-2-(1-methylcyclopropyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-9(3-4-9)8-6-7(10)2-5-11-8/h2,5-6H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCUFGSMUDIWDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NC=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726261 | |
Record name | 4-Bromo-2-(1-methylcyclopropyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1163707-47-8 | |
Record name | 4-Bromo-2-(1-methylcyclopropyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.